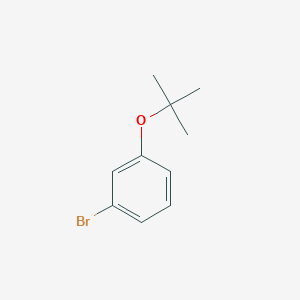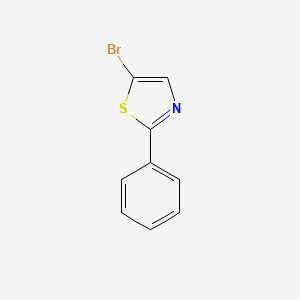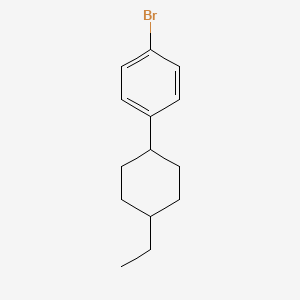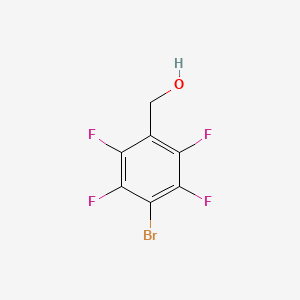
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
描述
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H3BrF4O It is characterized by the presence of a bromine atom and four fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol typically involves the reduction of (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde or (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to (4-Bromo-2,3,5,6-tetrafluorophenyl)methane using strong reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
- Oxidation products include (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde and (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid.
- Reduction products include (4-Bromo-2,3,5,6-tetrafluorophenyl)methane.
- Substitution products vary depending on the nucleophile used.
科学研究应用
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
相似化合物的比较
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid
- (4-Bromo-2,3,5,6-tetrafluorophenyl)methane
Comparison: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is unique due to the presence of a hydroxymethyl group, which imparts different chemical properties compared to its analogs. For example, (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde contains an aldehyde group, making it more reactive in oxidation reactions, while (4-Bromo-2,3,5,6-tetrafluorophenyl)methane lacks the hydroxyl functionality, affecting its solubility and reactivity.
属性
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKYTKGBSRIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546336 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75865-45-1 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
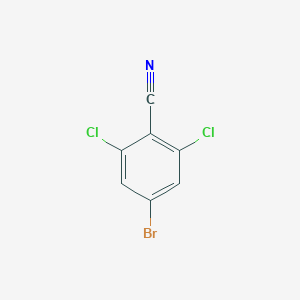
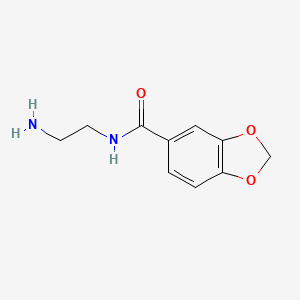


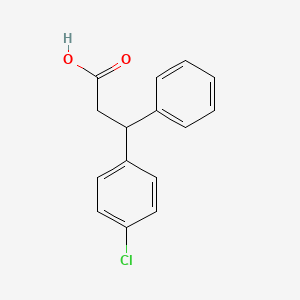
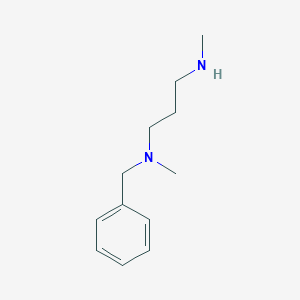

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
